molecular formula C7H9NO B3029285 2-(Methylamino)phenol CAS No. 611-24-5

2-(Methylamino)phenol

Cat. No. B3029285
CAS RN: 611-24-5
M. Wt: 123.15 g/mol
InChI Key: JHKKTXXMAQLGJB-UHFFFAOYSA-N
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Description

2-(Methylamino)phenol is a chemical compound that is structurally related to various Schiff base derivatives and aromatic amines, as evidenced by the studies on similar compounds. Although the specific compound 2-(Methylamino)phenol is not directly studied in the provided papers, the related compounds share common structural features such as an aromatic ring, an amino group, and a phenolic hydroxyl group, which can provide insights into its chemical behavior.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions between an aldehyde and an amine, forming Schiff bases with various substituents on the aromatic ring . For example, the synthesis of 4-phenyldiazenyl 2-(phenylimino methyl) phenols involves the condensation of 2-hydroxybenzaldehyde with different substituted aromatic amines . Similar synthetic strategies could be applied to synthesize 2-(Methylamino)phenol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Methylamino)phenol has been characterized using X-ray diffraction, IR, UV-Vis, and NMR spectroscopy 10. These studies reveal that such compounds can exhibit conformational isomerism and tautomerism, with the existence of enol and keto forms depending on the solvent and state (solid or solution) . The presence of substituents like halogens or alkyl groups can influence the molecular geometry and the stability of different tautomeric forms 10.

Chemical Reactions Analysis

The related compounds exhibit reactivity typical of phenols and Schiff bases. For instance, they can undergo deprotection reactions to yield the corresponding phenols . Schiff bases are also known to participate in various chemical reactions, such as azo coupling, which is used in the synthesis of azo compounds with potential antibacterial properties . The reactivity of 2-(Methylamino)phenol would likely be influenced by the presence of the methylamino group and its position on the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-(Methylamino)phenol, such as solubility, melting point, and optical properties, are influenced by their molecular structure and intermolecular interactions . For example, the presence of halogen atoms can lead to halogen-halogen interactions, affecting the compound's supramolecular structure . Schiff bases derived from 2-(Methylamino)phenol may exhibit nonlinear optical properties and intramolecular proton transfer, which can be studied using computational methods like density functional theory (DFT) . These properties are crucial for applications in materials science and pharmaceuticals.

Scientific Research Applications

Anticancer Activity

2-(Methylamino)phenol derivatives have been explored for their anticancer activities. Schiff bases synthesized using this compound demonstrated cytotoxicity against cancer cell lines like HeLa and MCF-7. These compounds interact with DNA through electrostatic interactions and exhibit potential as anticancer drugs. Research also delved into their pro-apoptotic mechanisms, highlighting their role in cancer treatment (Uddin et al., 2020).

Medical Research

Studies have examined the use of 2-(methylamino)phenol and its derivatives in medical applications. For example, a study on 2-(methylamino)alkanoic acid analogs explored their capacity to restrict blood-brain phenylalanine transport in mice, suggesting potential therapeutic applications in conditions like phenylketonuria (Vogel et al., 2013).

Pharmaceutical Synthesis

2-(Methylamino)phenol is also significant in the synthesis of pharmaceutical compounds. Research into basic carbamates of 4-hydroxyanisole, a related compound, highlighted their potential as cyclization-activated prodrugs. These carbamates release active drugs in a predictable manner, not reliant on enzymatic cleavage (Saari et al., 1990).

Molecular Chemosensors

The compound has been studied for its use in the development of molecular chemosensors. Research focusing on the fluorescence optical properties of polyamino-phenolic ligands, including those related to 2-(methylamino)phenol, investigated their potential as chemosensors for H+ and Zn(II) ions. These findings are significant for designing new efficient fluorescent sensors for biomedical applications (Ambrosi et al., 2009).

Neuroprotective Actions

Methylene blue, a derivative of phenothiazine which is structurally related to 2-(methylamino)phenol, has been studied for its neuroprotective actions. It functions as an alternative mitochondrial electron transfer carrier and has shown potential in providing protection in models of neurological diseases (Poteet et al., 2012).

Safety And Hazards

2-(Methylamino)phenol is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing in dust .

Future Directions

The use of 2-(Methylamino)phenol as a QS inhibitor to target Staphylococcus aureus presents a promising direction for future research . This approach could potentially reduce the severity of Pseudomonas aeruginosa in a polymicrobial infection .

properties

IUPAC Name

2-(methylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-8-6-4-2-3-5-7(6)9/h2-5,8-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKKTXXMAQLGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209976
Record name o-(Methylamino)phenol
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Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)phenol

CAS RN

611-24-5
Record name 2-(Methylamino)phenol
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Record name 2-(Methylamino)phenol
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Record name 2-(Methylamino)phenol
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Synthesis routes and methods I

Procedure details

To a stirred suspension of sodium borohydride (4.77 g, 126.0 mmol) and benzoxazole (5.00 g, 42.0 mmol) in THF (150 mL) was added ˜1 mL of acetic acid. The reaction mixture was stirred overnight at room temperature and concentrated to dryness under reduced pressure. The excess sodium borohydride was decomposed with saturated aqueous ammonium chloride and extracted with EtOAc. The organic layer was collected, washed with water, washed with brine, and dried over anhydrous sodium sulfate. Concentration under reduced pressure afforded 104A in near quantitative yield. HPLC retention time=0.34 min. (Condition B). 1H-NMR (500 MHz, d6-DMSO) δ 2.69 (s, 3H), 4.70 (brs, 1H), 6.40-6.42 (m, 2H), 6.63-6.66 (m, 2H), and 9.12 (brs, 1H).
Quantity
4.77 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1 g of benzoxazole was dissolved in 20 ml of THF. 0.9 g of NaBH4 were added under nitrogen and stirring. The suspension was cooled to 0° C. and 0.86 ml of acetic acid dissolved in 5 ml THF were slowly added, keeping the reaction temperature below 5° C. The reaction was stirred at 0° C. for 30 minutes and for further 12 hours at room temperature. The reaction mixture was again cooled to 0° C. and 50 ml of sat. NH4Cl solution were added carefully. The phases were separated and the aqueous layer extracted twice with EtOAc. The combined organic layers were washed with brine, dried over MgSO4 and filtered. Removal of the solvent afforded 0.97 g (of pure 2-(N-methylamino)-phenol.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
0.86 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
M Thevis, A Koch, G Sigmund… - Biomedical …, 2012 - Wiley Online Library
The biogenic amine octopamine [4‐(2‐amino‐1‐hydroxyethyl)phenol] is prohibited in sports owing to its stimulating and performance‐enhancing properties. Adverse analytical findings …
DD Li, YX Cao, GW Wang - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
The palladium-catalyzed N-nitroso-directed ortho-acyloxylation of N-nitrosoanilines has been demonstrated via sp2 C–H activation with a stoichiometric amount of PhI(OAc)2 as the …
Number of citations: 49 pubs.rsc.org
C Shen, H Neumann, XF Wu - Green Chemistry, 2015 - pubs.rsc.org
A convenient procedure for the synthesis of dibenzoxazepinones has been developed. Utilizing the protocol of one-pot palladium-catalyzed aminocarbonylation/aromatic nucleophilic …
Number of citations: 30 pubs.rsc.org
BA Huffman, ML Poltash, CA Hughey - Analytical chemistry, 2012 - ACS Publications
A comprehensive study investigated the effect of polar protic (methanol and water) and polar aprotic (acetonitrile and acetone) solvents on the chromatographic separation and negative-…
Number of citations: 89 pubs.acs.org
LC Raiford, GO Inman - Journal of the American Chemical Society, 1934 - ACS Publications
When two different acyl radicals are introduced into o-aminophenol the positions taken by these groups are determined by a number of factors. 1 If the acyls are R—c= o and r'—¿= o, 2 …
Number of citations: 28 pubs.acs.org
S Durot, C Policar, F Cisnetti, F Lambert, JP Renault… - 2005 - Wiley Online Library
Two crystal structures are described in this article: (a) the structure of a monomeric Mn II complex with the tridentate N‐centered N 3 ligand tris[(1‐methyl‐2‐imidazolyl)methyl]amine (…
MJ Plater, WTA Harrison - ACS Omega, 2023 - ACS Publications
The reaction of either 2-aminophenol or 2-(N-methylamino)phenol with 1,2-difluoro-4,5-dinitrobenzene and sodium carbonate in EtOH gives 2,3-dinitrophenoxazines. One nitro group, …
Number of citations: 2 pubs.acs.org
C Zhan - 2018 - open.library.ubc.ca
Phosphoranes P (OC₆H₄NR) ₂ (OC₆H₄NHR)[R= Me (2.2 a), Ph (2.2 b), C6F5 (2.2 c)] were synthesized by treating PCl5 with the respective 2–aminophenol derivative (2.1 a–c, 3.1 …
Number of citations: 3 open.library.ubc.ca
R Srivastava, M Ali, U Nishad - Journal of Pharmaceutical …, 2020 - search.proquest.com
Abstract-Benzimidazole is a heterocyclic aromatic compound which are showing different kinds of activities such as Antimicrobial, Antiviral, Antiulcer etc. and substitution of different …
Number of citations: 0 search.proquest.com
JB Feng, XF Wu - Green Chemistry, 2015 - pubs.rsc.org
An interesting base-promoted protocol for the synthesis of dibenzo[b,f][1,4]oxazepin-11-amines and quinazolinimines has been developed. Started from commercially available 2-…
Number of citations: 24 pubs.rsc.org

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